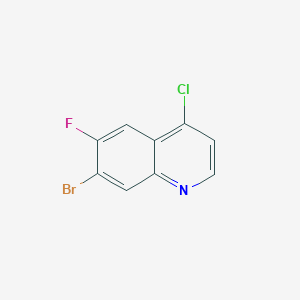

7-Bromo-4-chloro-6-fluoroquinoline

Descripción general

Descripción

7-Bromo-4-chloro-6-fluoroquinoline is a compound that belongs to the quinoline family . Quinolines are potent antimicrobial agents with a basic chemical structure of a bicyclic ring . The presence of a reactive bromine and fluorine group in this compound gives it potential as a chemical intermediate.

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is1S/C9H4BrClFN/c10-6-3-5-7 (11)1-2-13-9 (5)4-8 (6)12/h1-4H .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Metalation and Functionalization: A study explored the metalation and functionalization of bromo-fluoroquinolines, including sequences that could be applied to derivatives like 7-bromo-4-chloro-6-fluoroquinoline. The processes involved converting these compounds into various carboxylic acids and reducing them to yield different acid derivatives, demonstrating the compound's versatility in chemical synthesis (Ondi, Volle, & Schlosser, 2005).

Synthesis of Antibiotics

- Building Blocks for Antibiotics: Another study presented a scalable route for synthesizing halogenated quinoline derivatives, essential for antimicrobial drug discovery. Although the specific compound studied was not this compound, the research highlights the potential use of similar compounds in developing new antibiotics (Flagstad et al., 2014).

Antitumor Applications

- Antitumor Alkaloid Analogs: A method for synthesizing fluoromethyl-containing analogs of antitumor alkaloids, using similar quinoline derivatives, was developed. These compounds, including 7-trifluoromethylluotonin, show potential in retaining antitumor activity and inhibiting DNA-topoisomerase I (Golubev et al., 2010).

Chemical Modification Techniques

- Chemical Modification Strategies: Research into the Knorr synthesis of bromo-methylquinolin-2(1H)-one, a related compound, provided insights into chemical modification techniques that could be applicable to this compound. This includes optimizing conditions for specific anilide formations and cyclization steps (Wlodarczyk et al., 2011).

Halogen/Halogen Displacement

- Halogen Exchange in Heterocycles: Studieson silyl-mediated halogen/halogen displacement in heterocycles, including quinolines, provide insight into the chemical manipulation of compounds like this compound. This research demonstrates how halogen exchange reactions can be used to modify the chemical structure of quinolines, potentially leading to new derivatives with distinct properties (Schlosser & Cottet, 2002).

Photochromic Properties

- Photochromic Compounds Development: Research into the synthesis of photochromic compounds using halogen-substituted quinolines, such as this compound, explored their potential in developing new materials with photo-induced isomerization properties. These studies highlight the role of such compounds in creating materials with changeable optical properties (Voloshin et al., 2008).

Antimicrobial Activities

- Antimicrobial Potency: The synthesis of new quinoline-based derivatives, including those related to this compound, has been explored for their antimicrobial activities. Such studies indicate the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Desai, Rajpara, & Joshi, 2012).

Vibrational Spectroscopy Studies

- Spectroscopic Analysis: Vibrational spectroscopic investigations of similar halogen-substituted quinolines provide insights into the structural and electronic properties of these compounds. Such analyses are crucial for understanding the behavior of compounds like this compound under various conditions (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Safety and Hazards

7-Bromo-4-chloro-6-fluoroquinoline is associated with several hazards. It has been classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that quinoline derivatives often exert their effects through interactions with their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

Propiedades

IUPAC Name |

7-bromo-4-chloro-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAIAXCCQGNMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295558 | |

| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443378-60-6 | |

| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443378-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

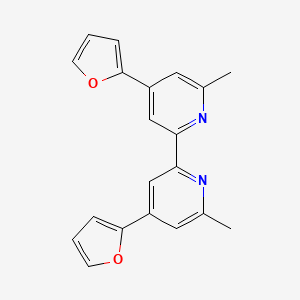

![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)

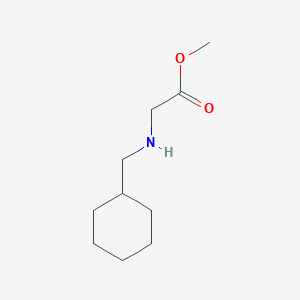

![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)

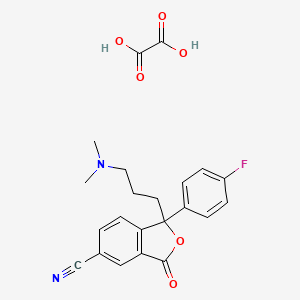

![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)